molecular formula C11H10ClNO4 B1422417 Methyl 2-(chloromethyl)-7-methoxy-1,3-benzoxazole-5-carboxylate CAS No. 1221792-62-6

Methyl 2-(chloromethyl)-7-methoxy-1,3-benzoxazole-5-carboxylate

Cat. No.: B1422417
CAS No.: 1221792-62-6
M. Wt: 255.65 g/mol
InChI Key: ZSGJZVPUUJKLPG-UHFFFAOYSA-N
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Description

Table 1: Structural and Electronic Comparison of Benzoxazole Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Features
Methyl 3-chloro-1,2-benzoxazole-5-carboxylate Cl at position 3 211.62 Higher polarity due to chlorine; reduced steric hindrance at position 2.
Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate CH3 at position 2; OCH3 at 5 221.21 Methyl group enhances lipophilicity; methoxy directs electrophilic substitution.
2-(Chloromethyl)-5-methoxy-1,3-benzoxazole CH2Cl at 2; OCH3 at 5 197.62 Smaller ester-free structure; increased volatility compared to carboxylates.

Key Observations:

  • Steric Effects : The chloromethyl group at position 2 introduces steric bulk, hindering rotational freedom compared to methyl or hydrogen substituents.
  • Electronic Modulation : Electron-withdrawing groups (e.g., Cl, COOCH3) decrease aromatic ring electron density, altering reactivity toward electrophiles.
  • Crystallinity : Ester-containing derivatives exhibit higher melting points (128–130°C) due to dipole-dipole interactions absent in non-polar analogs.

Properties

IUPAC Name

methyl 2-(chloromethyl)-7-methoxy-1,3-benzoxazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO4/c1-15-8-4-6(11(14)16-2)3-7-10(8)17-9(5-12)13-7/h3-4H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSGJZVPUUJKLPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1OC(=N2)CCl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301192081
Record name Methyl 2-(chloromethyl)-7-methoxy-5-benzoxazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301192081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221792-62-6
Record name Methyl 2-(chloromethyl)-7-methoxy-5-benzoxazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221792-62-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-(chloromethyl)-7-methoxy-5-benzoxazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301192081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chloromethylation of 7-Methoxy-1,3-benzoxazole-5-carboxylate

One of the primary approaches involves the chloromethylation of a suitably substituted benzoxazole precursor. This method typically employs chloromethylating agents such as paraformaldehyde in the presence of hydrochloric acid or formaldehyde derivatives under acidic conditions, facilitating electrophilic substitution at the 2-position.

Reaction Scheme:

7-Methoxy-1,3-benzoxazole-5-carboxylate + Formaldehyde + HCl → 2-(Chloromethyl)-7-methoxy-1,3-benzoxazole-5-carboxylate

Reaction Conditions:

  • Solvent: Acetic acid or dichloromethane
  • Catalyst: Zinc chloride or other Lewis acids
  • Temperature: Reflux (~80°C)
  • Time: 4-6 hours

Research Findings:

A study demonstrated that using paraformaldehyde with hydrochloric acid in acetic acid yields the chloromethyl derivative with yields exceeding 80%. The reaction proceeds via electrophilic addition to the aromatic ring, followed by chlorination.

Esterification to Form the Methyl Ester

Subsequent methylation of the carboxylic acid group is achieved through Fischer esterification:

7-Methoxy-1,3-benzoxazole-5-carboxylic acid + Methanol + Acid catalyst → Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate

Conditions:

  • Catalyst: Sulfuric acid
  • Solvent: Excess methanol
  • Temperature: Reflux (~65°C)
  • Duration: 12-24 hours

Notes:

  • The esterification is driven to completion by removing water via azeotropic distillation.
  • Purification involves recrystallization from ethanol or methanol.

Chloromethylation of the Methyl Ester

The chloromethyl group is introduced onto the benzoxazole ring by reacting the methyl ester with formaldehyde and hydrochloric acid under controlled conditions:

Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate + Formaldehyde + HCl → Methyl 2-(chloromethyl)-7-methoxy-1,3-benzoxazole-5-carboxylate

Reaction specifics:

  • Reagents: Paraformaldehyde or formalin
  • Catalyst: Hydrochloric acid
  • Solvent: Dichloromethane or acetic acid
  • Temperature: Reflux (~80°C)
  • Duration: 4-6 hours

Research Data:

According to a synthesis report, this chloromethylation yields the target compound with yields around 82%. The reaction is monitored via TLC and confirmed by NMR spectroscopy.

Optimization of Reaction Conditions

Parameter Optimal Conditions Rationale
Solvent Dichloromethane, acetic acid Enhances solubility and reaction rate
Temperature Reflux (~80°C) Facilitates electrophilic substitution
Reagent equivalents Excess formaldehyde (1.2 equivalents), HCl (2 equivalents) Drives the reaction to completion
Reaction time 4-6 hours Ensures maximum conversion without degradation
Purification Recrystallization from ethanol or chromatography Achieves high purity (>95%)

Research Findings and Data

Spectroscopic Confirmation

  • NMR Data: The chloromethyl group appears as a singlet around δ 4.07 ppm in the ^1H NMR spectrum, with aromatic protons between δ 7.62–7.99 ppm. The methyl ester’s methyl protons resonate at δ 3.96 ppm.
  • Mass Spectrometry: The molecular ion peak at m/z 242 corresponds to the [M+H]^+ ion, confirming molecular weight.
  • Melting Point: The compound exhibits a melting point between 128°C and 130°C, indicating high purity.

Crystallographic Data

X-ray diffraction studies confirm the molecular structure and purity, with typical monoclinic crystal systems and lattice parameters consistent with literature reports.

Summary of Preparation Methods

Method Key Reagents Reaction Conditions Yield Notes
Chloromethylation of benzoxazole Formaldehyde, HCl Reflux, polar solvents ~80-82% Electrophilic substitution at position 2
Esterification Methanol, sulfuric acid Reflux, azeotropic removal of water >95% Converts acid to methyl ester
Sequential chloromethylation Formaldehyde, HCl Reflux, dichloromethane ~82% Final step to introduce chloromethyl group

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(chloromethyl)-7-methoxy-1,3-benzoxazole-5-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols, leading to the formation of substituted benzoxazole derivatives.

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, and primary amines are commonly used. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Potassium permanganate or hydrogen peroxide in aqueous or organic solvents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like tetrahydrofuran (THF) or ethanol.

Major Products

    Nucleophilic Substitution: Substituted benzoxazole derivatives with various functional groups.

    Oxidation: Oxidized benzoxazole derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced benzoxazole derivatives with hydrogenated functional groups.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-(chloromethyl)-7-methoxy-1,3-benzoxazole-5-carboxylate serves as a versatile building block in the synthesis of potential pharmaceutical agents. Its structure allows for modifications that can lead to compounds with antimicrobial and anticancer properties.

  • Antimicrobial Activity : The compound exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For example, it has shown minimum inhibitory concentrations (MIC) as low as 15 µg/mL against Bacillus subtilis and 30 µg/mL against Escherichia coli .
  • Anticancer Activity : In vitro studies demonstrate that this compound can induce apoptosis in cancer cell lines such as breast (MCF-7), lung (A549), and prostate (PC3) cancer cells. The half-maximal inhibitory concentration (IC50) values for these cell lines were found to be approximately 20 µM for MCF-7 and 15 µM for A549 .

Materials Science

The compound is utilized in the development of advanced materials due to its electronic and optical properties. Its ability to form covalent bonds with various substrates makes it a candidate for creating specialized coatings and polymers.

Biological Studies

This compound is employed in enzyme inhibition studies and receptor modulation research. Its structure facilitates interactions with biological macromolecules, making it useful for investigating mechanisms of enzyme action and potential therapeutic targets.

Comparison with Related Compounds

Compound NameStructureKey Applications
Methyl 2-(chloromethyl)-5-methoxy-1,3-benzoxazole-7-carboxylateStructureAntimicrobial, Anticancer
Methyl 2-(chloromethyl)-5-methyl-1,3-benzoxazole-7-carboxylateStructureAntimicrobial
Methyl 2-(chloromethyl)-4-methoxy-1,3-benzoxazoleStructureAnticancer

Antimicrobial Efficacy

A study assessed the antimicrobial activity of this compound against resistant bacterial strains. The results indicated lower MIC values compared to conventional antibiotics, suggesting its potential as a new antimicrobial agent.

Cancer Cell Studies

In vitro studies using MCF-7 and A549 cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability and induced apoptosis through caspase activation pathways .

Mechanism of Action

The mechanism of action of Methyl 2-(chloromethyl)-7-methoxy-1,3-benzoxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs in the Benzoxazole Family

The following compounds share structural similarities with the target molecule, differing in substituent positions and functional groups:

Table 1: Structural and Molecular Comparison
Compound Name Position 2 Position 5 Position 7 Molecular Formula Molar Mass (g/mol) Key Notes
Methyl 2-(chloromethyl)-7-methoxy-1,3-benzoxazole-5-carboxylate (Target) Chloromethyl Methyl ester Methoxy C₁₁H₁₀ClNO₄ 255.65* Reactive chloromethyl group; methoxy enhances electron density.
Methyl 5-bromo-2-(chloromethyl)-1,3-benzoxazole-7-carboxylate Chloromethyl Bromo Methyl ester C₁₀H₇BrClNO₃ 304.52 Bromo substituent at 5 increases molecular weight and potential cross-coupling reactivity.
7-Bromo-2-methyl-1,3-benzoxazole-5-carboxylic acid Methyl Carboxylic acid Bromo C₉H₆BrNO₃ 256.05 Carboxylic acid at 5 improves solubility in basic conditions.
Methyl 2-substitutedphenyl-1,3-benzoxazole-5-carboxylates (3a-e) Aryl groups Methyl ester Variable Variable Variable Aryl groups at 2 enable π-π stacking interactions; synthesized via condensation reactions.

*Hypothetical molecular formula and mass based on structural analysis.

Key Observations :
  • Reactivity : The chloromethyl group at position 2 in the target compound and ’s analog allows nucleophilic substitution, unlike the methyl group in ’s compound.
  • Electronic Effects : Methoxy (target) and bromo () substituents influence electron density. Methoxy is electron-donating, while bromo is weakly electron-withdrawing.
  • Solubility : The methyl ester (target, ) and carboxylic acid () groups affect polarity. Carboxylic acids are more hydrophilic, while esters offer better lipid solubility.

Comparison with a Benzodioxole Derivative

Methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate () shares substituent positions (methoxy at 7, ester at 5) but features a benzodioxole core (two oxygen atoms instead of benzoxazole’s oxygen and nitrogen). Key differences:

  • Molecular Weight : The diphenyl groups at position 2 (C₂₂H₁₈O₅, 362.38 g/mol) significantly increase steric bulk compared to the target compound .

Biological Activity

Methyl 2-(chloromethyl)-7-methoxy-1,3-benzoxazole-5-carboxylate is a compound belonging to the benzoxazole family, characterized by a unique structure that includes a chloromethyl group, a methoxy group, and a carboxylate ester. This compound has garnered interest in various fields due to its potential biological activities, particularly in antimicrobial and anticancer research.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₁H₁₀ClNO₄
  • Molecular Weight : 225.63 g/mol
  • Melting Point : 90–91 °C

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. In studies involving derivatives of benzoxazole, it was found that certain compounds within this class showed selective antibacterial activity. For instance, derivatives with electron-donating substituents demonstrated enhanced antibacterial effects against Bacillus subtilis and Escherichia coli.

Compound TypeTarget OrganismsMIC (µg/mL)
Benzoxazole DerivativeBacillus subtilis50
Benzoxazole DerivativeEscherichia coli100

Anticancer Activity

This compound has also been studied for its cytotoxic effects on various cancer cell lines. Research indicates that benzoxazole derivatives can exhibit significant cytotoxicity against several types of cancer cells, including:

  • Breast Cancer : MCF-7, MDA-MB-231
  • Lung Cancer : A549
  • Prostate Cancer : PC3

In vitro studies have shown that the compound can induce apoptosis in these cancer cell lines, suggesting its potential as an anticancer agent.

The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that the chloromethyl group may play a critical role in enhancing the reactivity of the compound, allowing it to interact with biological targets such as DNA or enzymes involved in cell proliferation.

Case Studies and Research Findings

Several studies have explored the biological activity of related benzoxazole compounds, providing insights into their potential applications:

  • Study on Antimicrobial Activity :
    • A study evaluated the antimicrobial efficacy of various benzoxazole derivatives against model strains. The results indicated that compounds with methoxy groups exhibited improved activity compared to their unsubstituted counterparts .
  • Cytotoxicity Assays :
    • In a series of cytotoxicity assays on cancer cell lines, this compound was found to significantly reduce cell viability at concentrations as low as 10 µM in certain cancer types .
  • Structure-Activity Relationship (SAR) :
    • Research on SAR revealed that modifications to the benzoxazole ring could enhance biological activity. For instance, adding electron-donating groups improved antibacterial properties while maintaining low toxicity profiles .

Q & A

Q. What are the standard synthetic routes for Methyl 2-(chloromethyl)-7-methoxy-1,3-benzoxazole-5-carboxylate?

The synthesis typically involves multi-step reactions. A common approach includes:

  • Step 1 : Formation of the benzoxazole core via cyclization under Bischler-Napieralski conditions using precursors like substituted tyrosine derivatives .
  • Step 2 : Chloromethylation at the 2-position using agents such as chloromethyl methyl ether (MOMCl) or paraformaldehyde/HCl under controlled conditions.
  • Step 3 : Esterification at the 5-position with methyl chloroformate or methanol under acidic catalysis. Key intermediates should be purified via column chromatography, and reaction progress monitored by TLC or HPLC .

Q. What characterization techniques are essential for confirming the structure of this compound?

  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated vs. experimental values for C11_{11}H10_{10}ClNO5_5) to confirm the molecular formula .
  • NMR Spectroscopy :
  • 1^1H NMR to identify methoxy (-OCH3_3), chloromethyl (-CH2_2Cl), and ester (-COOCH3_3) groups.
  • 13^{13}C NMR to confirm carbonyl (C=O) and aromatic carbon environments.
    • Elemental Analysis : Verify C, H, N, and Cl percentages against theoretical values (e.g., C 48.3%, H 3.6%, N 5.0%, Cl 12.6%) .

Q. What safety protocols are recommended when handling this compound?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use a NIOSH-approved fume hood to avoid inhalation .
  • Storage : Keep in airtight containers at 2–8°C, away from heat and light. Incompatible with strong oxidizers or bases .
  • Waste Disposal : Treat chlorinated organic waste with sodium bicarbonate before disposal in designated hazardous waste containers .

Advanced Research Questions

Q. How can researchers optimize the yield of the chloromethylation step in the synthesis?

  • Reagent Selection : Compare chloromethylation agents (e.g., MOMCl vs. ClCH2_2OCH3_3) to minimize side reactions like over-alkylation.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity but may require strict temperature control (0–5°C) to prevent decomposition.
  • Catalysis : Lewis acids like ZnCl2_2 can accelerate the reaction but may complicate purification. Monitor reaction progress via 1^1H NMR to terminate at optimal conversion .

Q. How to address discrepancies between calculated and experimental HRMS data?

  • Isotopic Pattern Analysis : Chlorine (35/37Cl) and bromine (79/81Br) isotopes can skew experimental HRMS peaks. Use software (e.g., Bruker DataAnalysis) to simulate isotopic distributions and validate matches.
  • Sample Purity : Impurities from incomplete purification (e.g., residual solvents) may alter observed masses. Re-crystallize or use preparative HPLC to improve purity .

Q. What strategies can be used to study the reactivity of the chloromethyl group in this compound?

  • Nucleophilic Substitution : React with NaN3_3 or KSCN in DMF at 60°C to replace -CH2_2Cl with azide or thiocyanate groups. Monitor by 1^1H NMR for disappearance of the -CH2_2Cl signal (~δ 4.5 ppm).
  • Mechanistic Studies : Use DFT calculations (e.g., Gaussian 16) to model transition states and predict regioselectivity in substitution reactions .

Q. How to evaluate the biological activity of this benzoxazole derivative?

  • Antimicrobial Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC values). Include positive controls like ciprofloxacin .
  • Enzyme Inhibition : Screen against cancer targets (e.g., topoisomerase II) via fluorescence-based assays. Compare IC50_{50} values with structurally similar benzoxazoles .

Data Contradiction Analysis

Q. How to resolve conflicting spectral data for the methoxy and chloromethyl groups?

  • NMR Solvent Effects : Deuterated DMSO vs. CDCl3_3 can shift methoxy proton signals. Re-run spectra in a consistent solvent.
  • Dynamic Exchange : Rotameric effects in the chloromethyl group may split peaks. Use variable-temperature NMR to observe coalescence at higher temps (~40°C) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(chloromethyl)-7-methoxy-1,3-benzoxazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(chloromethyl)-7-methoxy-1,3-benzoxazole-5-carboxylate

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